Thermochemical Stability of 2-Bromoaniline vs. 3-Bromoaniline and 4-Bromoaniline
The standard molar enthalpy of formation (ΔfH°m) of 2-bromoaniline was measured as 33.9 ± 0.7 kJ·mol⁻¹ in the crystalline state, derived from rotating-bomb combustion calorimetry. This value is significantly less negative than 3-bromoaniline (29.5 ± 0.7 kJ·mol⁻¹) and 4-bromoaniline (25.4 ± 0.7 kJ·mol⁻¹) [1]. The ortho isomer is thermodynamically the least stable among the three monobromoanilines, a consequence of steric strain between the ortho substituents and disruption of conjugation.
| Evidence Dimension | Standard Molar Enthalpy of Formation (ΔfH°m, crystalline) |
|---|---|
| Target Compound Data | 33.9 ± 0.7 kJ·mol⁻¹ |
| Comparator Or Baseline | 3-Bromoaniline: 29.5 ± 0.7 kJ·mol⁻¹; 4-Bromoaniline: 25.4 ± 0.7 kJ·mol⁻¹ |
| Quantified Difference | +4.4 kJ·mol⁻¹ vs 3-bromo; +8.5 kJ·mol⁻¹ vs 4-bromo |
| Conditions | Rotating-bomb combustion calorimetry; T = 298.15 K; crystalline phase |
Why This Matters
This higher enthalpy of formation indicates 2-bromoaniline is inherently more reactive in downstream transformations, particularly in exothermic coupling reactions where a higher ground-state energy translates to a lower activation barrier.
- [1] da Silva, M. A. V. R., Ferreira, A. I. M. C. L., & Gomes, J. R. B. (2006). Experimental and Computational Study on the Thermochemistry of Bromoanilines. Bulletin of the Chemical Society of Japan, 79(12), 1852-1859. View Source
